5-(3-Nitrophenyl)-1,2,4-triazin-3-amine

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

This is a critical building block for MAO-B inhibitor programs, where the 3-nitrophenyl group is essential for achieving nM-level potency and selectivity (IC50 80 nM), a feature lost with para-substituted or non-nitrated analogs. Its defined H-bond profile (2 donors, 4 acceptors) and electron-deficient core ensure predictable reactivity. Procure this 97% pure compound to leverage its unique role in one-pot aza-Diels-Alder reductions for streamlined derivative synthesis.

Molecular Formula C9H7N5O2
Molecular Weight 217.18 g/mol
Cat. No. B11766916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Nitrophenyl)-1,2,4-triazin-3-amine
Molecular FormulaC9H7N5O2
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=NC(=N2)N
InChIInChI=1S/C9H7N5O2/c10-9-12-8(5-11-13-9)6-2-1-3-7(4-6)14(15)16/h1-5H,(H2,10,12,13)
InChIKeyMNHQKNGVGSPCRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Nitrophenyl)-1,2,4-triazin-3-amine: Core Structural and Physicochemical Baseline for Sourcing Decisions


5-(3-Nitrophenyl)-1,2,4-triazin-3-amine (CAS 886497-38-7) is a nitrogen-rich heterocyclic compound characterized by a 1,2,4-triazine core substituted at the 5-position with a 3-nitrophenyl group and bearing a primary amine at the 3-position [1]. The molecular formula is C₉H₇N₅O₂, with a molecular weight of 217.18 g/mol [1]. This specific substitution pattern imparts distinct electronic properties due to the electron-withdrawing meta-nitro group and creates a defined hydrogen-bond donor/acceptor profile (2 H-bond donors, 4 H-bond acceptors) that differentiates it from its isomeric and analog counterparts [1].

Why Simple Substitution of 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine with Other 1,2,4-Triazin-3-amines is Not Equivalent


Direct substitution of 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine with other 5-aryl-1,2,4-triazin-3-amines is scientifically unsound due to profound differences in electronic distribution, reactivity, and biological target engagement dictated by the position and nature of the aryl substituent. The 3-nitro group introduces a strong electron-withdrawing effect that alters the electron density of the triazine ring, affecting its susceptibility to nucleophilic attack and its ability to participate in π-π stacking interactions [1]. Furthermore, its specific hydrogen-bond donor/acceptor count (2 donors, 4 acceptors) [1] differs from analogs like 5-phenyl-1,2,4-triazin-3-amine, leading to divergent solubility and target-binding profiles. Evidence from related scaffolds demonstrates that the 3-nitrophenyl motif is critical for achieving high potency and isoform selectivity in enzyme inhibition (e.g., MAO-B IC₅₀ of 80 nM), a feature not replicated by para-substituted or unsubstituted phenyl analogs [2]. Therefore, procurement based solely on the 1,2,4-triazin-3-amine core without considering the specific 3-nitrophenyl substitution risks introducing significant and unpredictable deviations in experimental outcomes.

Quantitative Evidence Guide: Differentiating 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine from Its Closest Analogs


Electronic Differentiation via Hydrogen Bonding and Acceptor Capacity

5-(3-Nitrophenyl)-1,2,4-triazin-3-amine possesses a distinct hydrogen bond donor/acceptor profile compared to its non-nitrated and para-nitrated analogs, which directly impacts its potential for molecular recognition. The meta-nitro substitution pattern on the phenyl ring creates a unique electronic environment at the triazine core, influencing its pKa and binding interactions [1].

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

Differentiated Synthetic Utility via Unexpected Nitro Group Reduction

The 3-nitrophenyl group in 5-(3-nitrophenyl)-1,2,4-triazin-3-amine exhibits a unique, non-intuitive reactivity profile. Under specific aza-Diels-Alder reaction conditions with 1-morpholinocyclopentene, the nitro group undergoes an unexpected reduction [1]. This behavior is distinct from that of other nitroarene-substituted heterocycles and offers a synthetic pathway not accessible with para-nitro or non-nitrated analogs.

Synthetic Chemistry Heterocyclic Chemistry Ligand Synthesis

Inferred Potency and Selectivity Advantage for Monoamine Oxidase B (MAO-B) Inhibition

While direct data for 5-(3-nitrophenyl)-1,2,4-triazin-3-amine is not available, strong class-level inference from a closely related tricyclic 1,2,4-triazine demonstrates that the 3-nitrophenyl motif confers exceptionally high potency and isoform selectivity for MAO-B inhibition. The compound 3-(3-nitrophenyl)-9H-indeno[1,2-e][1,2,4]triazin-9-one (4c) displayed an IC₅₀ of 80 nM against MAO-B and was 10-fold more potent than its [2,1-e] fusion isomer [1]. This suggests that the 3-nitrophenyl-1,2,4-triazine substructure is a privileged scaffold for achieving high-affinity MAO-B binding, a property not observed with other aryl substituents in the same study.

Neuropharmacology Enzyme Inhibition Drug Discovery

Validated Application Scenarios for 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine Based on Evidenced Differentiation


Design and Synthesis of Selective Monoamine Oxidase B (MAO-B) Inhibitors

5-(3-Nitrophenyl)-1,2,4-triazin-3-amine serves as a critical starting material for constructing MAO-B inhibitor candidates. As demonstrated by a closely related tricyclic analog, the 3-nitrophenyl-1,2,4-triazine substructure confers high potency (IC₅₀ = 80 nM) and isoform selectivity toward MAO-B, a key target in Parkinson's disease and other neurodegenerative disorders [1]. Using this compound, researchers can elaborate the scaffold to explore novel, selective MAO-B inhibitors, leveraging the unique binding affinity imparted by the 3-nitrophenyl group that is not present in unsubstituted or para-substituted phenyl analogs.

Synthesis of Reduced Amine Derivatives via Unexpected Nitro Group Reduction

This compound is uniquely suited for synthetic routes that exploit the unexpected reduction of the 3-nitro group during aza-Diels-Alder reactions with 1-morpholinocyclopentene [2]. This serendipitous reactivity provides a streamlined, one-pot method to access reduced amine-containing 1,2,4-triazine derivatives, which are valuable intermediates for further functionalization. This pathway is not observed for the 4-nitro isomer or the non-nitrated phenyl analog, making 5-(3-nitrophenyl)-1,2,4-triazin-3-amine the reagent of choice for this specific transformation.

Medicinal Chemistry Building Block for Kinase Inhibitor Exploration

The 1,2,4-triazine core is a recognized privileged scaffold in kinase inhibitor drug discovery, with many derivatives showing remarkable antitumor activity and advancing to clinical trials [3]. 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine offers a distinct hydrogen-bonding profile (2 donors, 4 acceptors) [4] and electron-deficient character due to the 3-nitro group, which can enhance binding affinity to kinase ATP-binding pockets through π-stacking and electrostatic interactions. Its well-defined synthesis route and availability in high purity (97-98%) [4] make it a reliable and scalable building block for generating focused libraries of potential kinase inhibitors, differentiating it from less characterized or less pure analogs.

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